![molecular formula C16H16O2 B3052918 2-Methyl-2-(4-phenylphenyl)propanoic acid CAS No. 48170-23-6](/img/structure/B3052918.png)
2-Methyl-2-(4-phenylphenyl)propanoic acid
Overview
Description
“2-Methyl-2-(4-phenylphenyl)propanoic acid” is an organic compound . It is also known as ibuprofen, which belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) with pain-relieving, fever-reducing, and anti-inflammatory properties.
Synthesis Analysis
The synthesis of “2-Methyl-2-(4-phenylphenyl)propanoic acid” involves several steps. One method involves the selective cleavage of the ether bond by hydrobromic acid to get the 2-(4-bromomethylphenyl)propanoic acid . Another method involves the reaction of pinonic acid with bromine in water .Molecular Structure Analysis
The molecular formula of “2-Methyl-2-(4-phenylphenyl)propanoic acid” is C16H16O2 . The molecular weight is 240.3 . The structure contains a carboxylic acid group attached to a methyl group and a phenyl group .Scientific Research Applications
- 2-Methyl-2-(4-phenylphenyl)propanoic acid exhibits anti-inflammatory effects by modulating pro-inflammatory pathways. Researchers have investigated its potential as a therapeutic agent for conditions such as arthritis, inflammatory bowel disease, and dermatitis .
- As a triple-acting agonist for peroxisome proliferator-activated receptors (PPARs) α, γ, and δ, this compound has drawn attention. PPARs play crucial roles in lipid metabolism, glucose homeostasis, and inflammation. By activating these receptors, 2-Methyl-2-(4-phenylphenyl)propanoic acid may have implications in treating metabolic disorders and cardiovascular diseases .
Anti-Inflammatory Activity
PPAR Agonist
Mechanism of Action
Mode of Action
It’s possible that this compound could interact with its targets in a way that alters their function, but more research is needed to confirm this .
Biochemical Pathways
Given the lack of information on the compound’s targets and mode of action, it’s difficult to predict which pathways might be impacted .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of 2-Methyl-2-(4-phenylphenyl)propanoic acid’s action are currently unknown. Without more information on its targets and mode of action, it’s challenging to predict the potential effects of this compound .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact how 2-Methyl-2-(4-phenylphenyl)propanoic acid interacts with its targets and exerts its effects . .
properties
IUPAC Name |
2-methyl-2-(4-phenylphenyl)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-16(2,15(17)18)14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11H,1-2H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSLDJEURSCSPAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10302325 | |
Record name | 2-methyl-2-(4-phenylphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10302325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
48170-23-6 | |
Record name | NSC150239 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150239 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-methyl-2-(4-phenylphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10302325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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